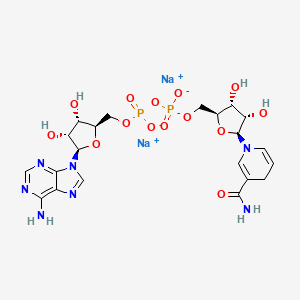
beta-Nicotinamide-adenine dinucleotide reduced disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Nicotinamide adenine dinucleotide, reduced disodium salt: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential for energy production in cells and is a key player in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the use of nucleotides and sugars as starting materials.
Extraction from Natural Sources: This compound can also be extracted from biological tissues.
Industrial Production Methods: Industrial production of beta-Nicotinamide adenine dinucleotide, reduced disodium salt often involves large-scale fermentation processes. Microorganisms such as yeast or bacteria are cultured under controlled conditions to produce the compound, which is then extracted and purified .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation-Reduction Reactions: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt primarily undergoes redox reactions.
Substitution Reactions: This compound can also participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with beta-Nicotinamide adenine dinucleotide, reduced disodium salt include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used to convert the compound back to its reduced form.
Major Products: The major products formed from these reactions include the oxidized form of the compound and various intermediates that play roles in metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Beta-Nicotinamide adenine dinucleotide, reduced disodium salt functions as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The compound interacts with dehydrogenases, which catalyze the transfer of electrons from substrates to the coenzyme, forming its reduced form . This process is essential for energy production and various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Beta-Nicotinamide adenine dinucleotide (NAD): The oxidized form of the compound, which also participates in redox reactions.
Beta-Nicotinamide adenine dinucleotide phosphate (NADP): A similar coenzyme that is involved in anabolic reactions and antioxidation mechanisms.
Beta-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH): The reduced form of NADP, which plays a role in protecting cells against oxidative stress.
Uniqueness: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt is unique due to its specific role in catabolic processes and its involvement in energy production. Its ability to act as a regenerating electron donor makes it indispensable in various biochemical pathways .
Eigenschaften
Molekularformel |
C21H27N7Na2O14P2 |
|---|---|
Molekulargewicht |
709.4 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11+,13-,14+,15-,16+,20-,21+;;/m0../s1 |
InChI-Schlüssel |
QRGNQKGQENGQSE-QUWMEQBESA-L |
Isomerische SMILES |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


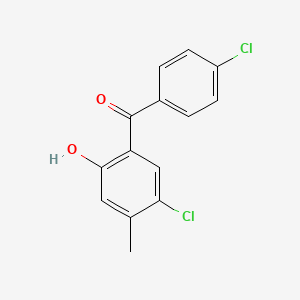
![1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)

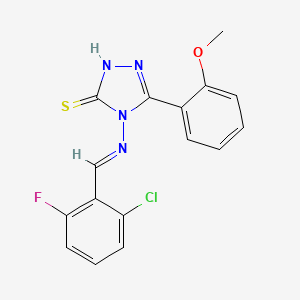

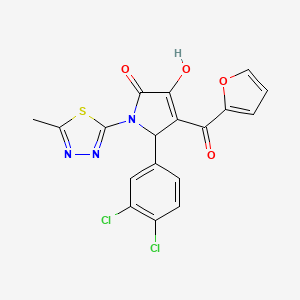


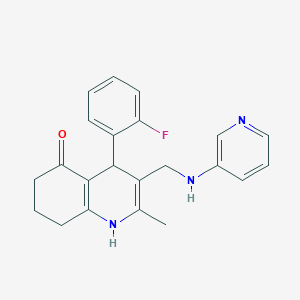
![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12047394.png)
![[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12047398.png)
